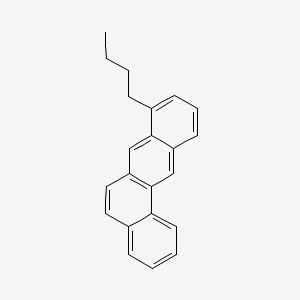

BENZ(a)ANTHRACENE, 8-BUTYL-

Description

Benz(a)anthracene (B33201) as a Model Compound for Substituted PAH Studies

Benz(a)anthracene, a PAH with four fused benzene (B151609) rings, is often employed as a parent compound in studies investigating the structure-activity relationships of PAHs. scielo.org.mxwikipedia.org While benz(a)anthracene itself exhibits weak to moderate carcinogenic activity, its derivatives, particularly those with alkyl substitutions, can display markedly different biological potencies. nih.govnih.gov

The benz(a)anthracene skeleton provides multiple sites for substitution, allowing researchers to systematically probe how the position and nature of a substituent group influence the molecule's electronic properties, metabolic fate, and ultimately, its biological effects. Studies on various substituted benz(a)anthracenes have been crucial in developing and refining theories of PAH carcinogenesis, such as the "bay region" theory, which predicts that epoxides formed in the sterically hindered bay region of a PAH are particularly carcinogenic. psu.edu

Research Rationale for Alkyl-Substituted Benz(a)anthracenes, with Specific Reference to BENZ(a)ANTHRACENE, 8-BUTYL-

The investigation of alkyl-substituted benz(a)anthracenes is driven by the observation that the position and size of the alkyl group can dramatically alter the parent molecule's carcinogenic and toxicological profile. For instance, methyl substitution at certain positions of the benz(a)anthracene molecule has been shown to significantly enhance its tumor-initiating activity. nih.govscispace.com

Specifically, substitution at the 8-position has been a subject of research interest. Studies on 8-methylbenz[a]anthracene (B135035) have indicated that this substitution enhances the weak tumor-initiating activity of the parent benz[a]anthracene. nih.gov Furthermore, research into the effects of 8-methylbenz[a]anthracene on the aryl hydrocarbon receptor (AhR), a key player in the toxic effects of many PAHs, has been conducted in various fish species. oup.com

The study of BENZ(a)ANTHRACENE, 8-BUTYL-, a synthetic PAH derivative, is a logical extension of this research. ontosight.ai The introduction of a larger butyl group at the 8-position, compared to a methyl group, is expected to have a distinct impact on the molecule's physicochemical properties, such as its solubility, volatility, and interactions with biological systems. ontosight.ai Understanding these effects is crucial for a comprehensive understanding of structure-activity relationships within the benz(a)anthracene family of PAHs. While specific research data on the synthesis and biological activity of BENZ(a)ANTHRACENE, 8-BUTYL- are not widely available in public literature, its study is warranted to further elucidate the role of steric and electronic effects of alkyl substitution on the biological activity of PAHs.

Data Tables

Physicochemical Properties of Benz(a)anthracene and Related Compounds

| Property | Benz(a)anthracene | 8-Methylbenz[a]anthracene |

| CAS Number | 56-55-3 wikipedia.org | 2381-31-9 chemeo.com |

| Molecular Formula | C₁₈H₁₂ wikipedia.org | C₁₉H₁₄ |

| Molecular Weight | 228.29 g/mol wikipedia.org | 242.32 g/mol |

| Appearance | Colorless to yellow-brown fluorescent flakes or powder lookchem.comnih.gov | - |

| Melting Point | 158-161 °C wikipedia.org | - |

| Boiling Point | 435 °C wikipedia.org | - |

| Water Solubility | 0.014 mg/L at 25 °C lookchem.com | - |

| logP (Octanol-Water Partition Coefficient) | 5.91 lookchem.com | - |

Structure

3D Structure

Properties

CAS No. |

63018-64-4 |

|---|---|

Molecular Formula |

C22H20 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

8-butylbenzo[a]anthracene |

InChI |

InChI=1S/C22H20/c1-2-3-7-16-9-6-10-18-15-22-19(14-21(16)18)13-12-17-8-4-5-11-20(17)22/h4-6,8-15H,2-3,7H2,1H3 |

InChI Key |

HMFLIULWWNWGBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benz a Anthracene Derivatives

Strategies for the Synthesis of Benz(a)anthracene (B33201) Scaffolds

The construction of the core tetracyclic framework of benz(a)anthracene is a fundamental step in the synthesis of its derivatives. Various classical and modern synthetic methods have been employed to achieve this.

Classical Cycloaddition Reactions in Benz(a)anthracene Core Synthesis

Classical organic reactions, particularly cycloaddition reactions, have historically been a cornerstone for the synthesis of polycyclic aromatic hydrocarbons, including the benz(a)anthracene scaffold. iitk.ac.in The Diels-Alder reaction, a [4+2] cycloaddition, stands out as a powerful tool for constructing the six-membered rings inherent to the benz(a)anthracene structure. frontiersin.org These reactions typically involve the annulation of a diene onto a dienophile to form a new ring. While effective, these methods can sometimes be limited by issues of regioselectivity and may require harsh reaction conditions. iitk.ac.in

Another classical approach involves Friedel-Crafts reactions, which can be used to build up the cyclic system through alkylation and acylation steps. iitk.ac.in For instance, the Friedel-Crafts acylation of naphthalene (B1677914) with phthalic anhydride (B1165640) has been utilized as a route to the benz(a)anthracene skeleton. libretexts.org This method, however, can lead to mixtures of isomers, necessitating careful control of reaction conditions and purification steps.

Transition Metal-Catalyzed Coupling Reactions for Benz(a)anthracene Framework Assembly

Modern synthetic organic chemistry has seen a transformative shift towards the use of transition metal catalysts, which offer milder reaction conditions and greater selectivity compared to many classical methods. iitk.ac.innih.gov In the context of benz(a)anthracene synthesis, transition metals like palladium, rhodium, and cobalt have proven to be particularly effective. dntb.gov.uanih.govbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely employed for the formation of carbon-carbon bonds essential for assembling the benz(a)anthracene framework. frontiersin.orgbeilstein-journals.org For example, a highly regioselective synthesis of benz(a)anthracene derivatives has been achieved through a palladium-catalyzed tandem C-H activation/biscyclization reaction. dntb.gov.uanih.gov This method involves the reaction of propargylic carbonates with terminal alkynes to construct the tetracyclic system in a controlled manner.

Rhodium-catalyzed oxidative annulation reactions have also been developed for the synthesis of substituted anthracenes, which can be precursors to benz(a)anthracene derivatives. frontiersin.orgbeilstein-journals.org These reactions often involve the coupling of naphthylamines with alkynes. Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions provide another powerful strategy for constructing the aromatic core.

Table 1: Comparison of Synthetic Strategies for Benz(a)anthracene Scaffolds

| Method | Advantages | Disadvantages | Key Transition Metals |

| Classical Cycloaddition (e.g., Diels-Alder) | Well-established, readily available starting materials. | Often requires harsh conditions, can lack regioselectivity. | Not applicable |

| Friedel-Crafts Reactions | Utilizes simple starting materials. | Can produce isomeric mixtures, catalyst deactivation. | Not applicable |

| Transition Metal-Catalyzed Coupling | High regioselectivity, milder reaction conditions. | Catalyst cost and sensitivity, may require specialized ligands. | Palladium, Rhodium, Cobalt |

Regioselective Functionalization and Alkylation of Benz(a)anthracene

Once the benz(a)anthracene core is synthesized, the introduction of substituents at specific positions is crucial for studying structure-activity relationships and for the synthesis of target molecules like BENZ(a)ANTHRACENE, 8-BUTYL-.

Methods for Introducing Alkyl Substituents at Specific Positions, including C-8

The regioselective functionalization of PAHs presents a significant synthetic challenge due to the multiple, often similarly reactive, positions on the aromatic rings. Direct alkylation of the benz(a)anthracene core, for instance via Friedel-Crafts alkylation, is often problematic as it can lead to a mixture of products and is prone to polyalkylation and carbocation rearrangements. libretexts.org

While a direct and selective synthesis of 8-butyl-benz(a)anthracene has not been explicitly reported in the reviewed literature, methods for the preparation of derivatives functionalized at the 8-position provide valuable insights. For example, the synthesis of 8-hydroxybenz[a]anthracene-7,12-diones and related benz[a]anthracenes has been described. acs.org This suggests that a strategy involving the introduction of a directing group or a precursor functional group at the C-8 position, which can then be converted to a butyl group, could be a viable approach.

One potential strategy could involve the regioselective introduction of a halogen at the C-8 position, followed by a transition metal-catalyzed cross-coupling reaction with a butyl-containing organometallic reagent (e.g., butylmagnesium bromide in a Kumada coupling or butylboronic acid in a Suzuki coupling). The challenge lies in the initial regioselective halogenation of the benz(a)anthracene core.

Future Approaches for Targeted Synthesis of BENZ(a)ANTHRACENE, 8-BUTYL-

Future synthetic strategies for the targeted synthesis of BENZ(a)ANTHRACENE, 8-BUTYL- will likely leverage recent advances in C-H activation and directed metalation. These methods offer the potential for highly regioselective functionalization, overcoming the limitations of classical electrophilic substitution reactions.

One promising future approach involves the use of a removable directing group attached to a position adjacent to C-8. This directing group could coordinate to a transition metal catalyst, guiding the C-H activation and subsequent butylation specifically to the 8-position. After the reaction, the directing group would be cleaved to yield the desired product.

Another avenue for exploration is the development of catalysts with high steric and electronic discrimination that can differentiate between the various C-H bonds of the benz(a)anthracene nucleus. Computational modeling could play a crucial role in the design of such catalysts. Furthermore, flow chemistry techniques could be employed to improve the safety and scalability of reactions involving hazardous reagents and to fine-tune reaction conditions for optimal regioselectivity. The development of novel benzannulation reactions that allow for the late-stage introduction of a butyl group at the C-8 position of a precursor molecule also represents a promising direction. researchgate.net

Derivatization for Mechanistic Probes and Analytical Standards

The synthesis of specific derivatives of benz(a)anthracene is essential for their use as mechanistic probes in biological studies and as analytical standards for environmental and toxicological analysis. The presence of a butyl group at the C-8 position in BENZ(a)ANTHRACENE, 8-BUTYL- would influence its physical and chemical properties, including its solubility and interaction with biological macromolecules.

The synthesis of isotopically labeled versions of BENZ(a)ANTHRACENE, 8-BUTYL-, for example with ¹³C or deuterium (B1214612), would be invaluable for metabolic studies and for use as internal standards in quantitative mass spectrometry-based assays. The synthetic methodologies described above can be adapted to incorporate labeled precursors.

Furthermore, the introduction of functional groups that can be easily derivatized is a common strategy to facilitate analysis. For instance, a hydroxyl group can be converted to a more volatile silyl (B83357) ether for gas chromatography-mass spectrometry (GC-MS) analysis or to a fluorescent tag for enhanced detection in liquid chromatography. While the butyl group itself is not typically derivatized for analytical purposes, the synthesis of related compounds with functionalized alkyl chains could be of interest.

Synthesis of Isotopically Labeled Benz(a)anthracene and Alkylated Variants

The introduction of isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), into the benz(a)anthracene structure is essential for a range of applications, including metabolism studies and environmental fate analysis using isotope dilution mass spectrometry. rsc.orgnih.gov Likewise, the synthesis of alkylated variants provides insight into the structure-activity relationships of this class of polycyclic aromatic hydrocarbons (PAHs). tandfonline.com

Isotopically Labeled Synthesis

Convergent synthetic pathways have been successfully developed for producing uniformly ¹³C-labeled (U-¹³C) benz(a)anthracene. nih.gov One effective route begins with U-¹³C-benzene and utilizes a Friedel–Crafts acylation of naphthalene with phthalic anhydride to construct the core benz(a)anthracene skeleton. nih.gov The U-¹³C-benz[a]anthracene is obtained in good yield and high purity, making it suitable for sensitive analytical and spectroscopic applications. rsc.orgnih.gov By strategically using a mix of ¹³C-labeled and natural abundance starting materials, the same synthetic routes can be adapted to create partially labeled compounds for specific spectroscopic or metabolic investigations. nih.gov

The synthesis of deuterated benz(a)anthracenes has also been achieved. iaea.org A common method involves the preparation of bromobenz[a]anthracene-7,12-diones through a [4+2] cycloaddition reaction. iaea.org These diones are then reduced to the corresponding bromobenz[a]anthracenes. Subsequent lithiation with t-butyllithium, followed by quenching the reaction with deuterium oxide (D₂O), results in specifically ²H-labeled benz(a)anthracenes with high isotopic incorporation. iaea.org

| Product | Starting Materials | Key Reagents | Yield | Reference |

| U-¹³C-Benz[a]anthracene | U-¹³C-Tetralone, Phthalic Anhydride | KMnO₄, Polyphosphoric acid, Zn | 70% (two steps) | nih.gov |

| ²H-labeled Benz[a]anthracenes | Bromobenz[a]anthracene-7,12-diones | Aluminum tricyclohexoxide, t-butyllithium, D₂O | >95% deuterium incorporation | iaea.org |

Synthesis of Alkylated Variants

While specific literature on the synthesis of 8-butyl-benz(a)anthracene is scarce, general methods for the alkylation of PAHs can be applied. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, though it can be prone to polysubstitution and rearrangement. beilstein-journals.org A more controlled approach could adapt the lithiation chemistry used for deuteration. iaea.org By treating a bromo-benz(a)anthracene intermediate with an organolithium reagent and then quenching with an appropriate alkyl halide, such as butyl bromide, it would be theoretically possible to introduce a butyl group at a specific position.

Research has more extensively covered the synthesis and formation of methylated derivatives, such as 7-methylbenz(a)anthracene and 7,12-dimethylbenz(a)anthracene. tandfonline.comnih.gov These compounds can be formed via bioalkylation in rat liver and lung cytosol preparations fortified with S-adenosyl-L-methionine, demonstrating a biological pathway for the formation of alkylated PAHs. tandfonline.comnih.gov Chemical synthesis of 7,12-dimethylbenz[a]anthracene (B13559) can be achieved from the corresponding bromo-dione precursors using a Grignard procedure. iaea.org

Precursor Synthesis for Advanced Spectroscopic and Structural Analysis

The synthesis of precursors is a foundational aspect of studying benz(a)anthracene derivatives, enabling detailed analysis by techniques such as NMR spectroscopy and mass spectrometry. These precursors are often functionalized molecules that can be converted into the final target compounds or used directly as analytical standards.

One of the most versatile precursors for benz(a)anthracene derivatives is benz[a]anthracene-7,12-dione. iaea.org These diones can be synthesized through various routes, including the Diels-Alder reaction of 1,4-naphthoquinone (B94277) with substituted styrenes. iaea.org The resulting diones can be reduced to the parent benz(a)anthracene or serve as a starting point for the synthesis of alkylated derivatives. iaea.org

Modern organometallic chemistry offers highly efficient and regioselective methods for constructing the benz[a]anthracene framework. acs.orgacs.org A palladium-catalyzed tandem C-H activation/bis-cyclization reaction between propargylic carbonates and terminal alkynes provides a powerful route to substituted tetracyclic benz[a]anthracene derivatives. acs.org This method forms three new carbon-carbon bonds in a single process with high regioselectivity. acs.org The reaction conditions are typically mild, involving a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a copper(I) co-catalyst in DMF at 60°C. acs.org

| Reaction Type | Reactants | Catalyst System | Product Type | Yield | Reference |

| Tandem C-H Activation/Bis-cyclization | Propargylic carbonates, Terminal alkynes | Pd(OAc)₂, PPh₃, CuI | Substituted Benz[a]anthracenes | 40-87% | acs.org |

| Suzuki-Miyaura/RCM | 2-Bromonaphthoquinone, Vinylacetic acid, (2-formyl-4-methoxyphenyl)boronic acid | Palladium catalyst, Grubbs II catalyst | Tetramethoxy-tetraphene | - | researchgate.net |

Another advanced strategy involves a multi-step sequence combining a Suzuki-Miyaura cross-coupling, isomerization, and a ring-closing metathesis (RCM) reaction. researchgate.net This methodology has been used to construct the benzo[a]anthracene skeleton of angucycline natural products. researchgate.net The process begins with commercially available materials and sequentially builds the complex tetracyclic system, demonstrating a flexible approach to synthesizing highly functionalized benz[a]anthracene precursors. researchgate.net These synthetic precursors are invaluable for detailed structural elucidation and for investigating the chemical properties of the benz(a)anthracene ring system. rsc.org

Mechanistic Studies of Biotransformation in Non Human Biological Systems

Enzymatic Pathways of BENZ(a)ANTHRACENE (B33201), 8-BUTYL- Metabolism

The metabolism of benz(a)anthracene and its alkylated derivatives is initiated by oxidative enzymes, followed by hydrolysis and conjugation reactions to produce water-soluble metabolites.

The initial and rate-limiting step in the metabolism of PAHs is their oxidation by cytochrome P450 (CYP) monooxygenases. researchgate.net The CYP1 family of enzymes, particularly CYP1A1 and CYP1B1, are central to the metabolic activation of procarcinogenic PAHs. researchgate.netnih.gov These enzymes introduce an oxygen atom into the PAH structure, typically forming reactive epoxide intermediates. researchgate.net For alkylated PAHs, the presence of an alkyl substituent, such as a butyl group, can significantly influence the site of metabolic attack. d-nb.infooup.com

Following the initial oxidation by CYP enzymes, the resulting epoxide intermediates on the aromatic rings of benz(a)anthracene are substrates for microsomal epoxide hydrolase (mEH). psu.eduresearchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form trans-dihydrodiols. psu.eduresearchgate.net For the parent compound benz(a)anthracene, several dihydrodiols can be formed, including the trans-3,4-, 8,9-, and 10,11-dihydrodiols. researchgate.netnih.gov The formation of these dihydrodiols is a critical step, as they can be further metabolized by CYP enzymes to form highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites. researchgate.netnih.govpsu.edu

In studies with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the inhibition of mEH was shown to prevent the formation of the ovotoxic DMBA-3,4-diol-1,2-epoxide, highlighting the essential role of this enzyme in the activation pathway. psu.edu Therefore, the metabolism of 8-butyl-benz(a)anthracene would be expected to involve mEH-catalyzed conversion of its epoxides to the corresponding dihydrodiols.

Phase II conjugation reactions increase the water solubility of Phase I metabolites, facilitating their excretion from the body. annzool.net The primary conjugation pathways for PAH metabolites are glucuronidation, sulfation, and glutathione (B108866) (GSH) conjugation.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to hydroxylated PAH metabolites (phenols and dihydrodiols). nih.govresearchgate.net Studies on various phenols of benz(a)pyrene and dibenz(a,h)anthracene have shown that the activity and inducibility of UGTs are regioselective. nih.gov For example, the glucuronidation of 3-hydroxybenz(a)anthracene is markedly induced by phenobarbital (B1680315) in rat liver microsomes. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites. researchgate.net This pathway can also be a form of metabolic activation, as some sulfate (B86663) esters can be reactive and form DNA adducts. researchgate.netnih.gov However, sulfation more commonly serves as a detoxification step.

Glutathione Conjugation: Glutathione-S-transferases (GSTs) catalyze the conjugation of glutathione with reactive electrophiles, such as PAH epoxides and diol-epoxides. nih.govoup.com This is a major detoxification pathway that prevents reactive intermediates from binding to cellular macromolecules like DNA. nih.govtandfonline.com Studies with benz(a)anthracene have identified several glutathione conjugates formed from the K-region epoxide and diol-epoxides in rat liver preparations. nih.govtandfonline.com The enzyme GST 4-4 from rat liver has been shown to be efficient in conjugating GSH with the diol-epoxides of benz(a)anthracene. oup.com

| Conjugation Reaction | Enzyme Family | Substrates | Function | Reference |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenols, Dihydrodiols | Increases water solubility for excretion. | nih.gov |

| Sulfation | Sulfotransferases (SULTs) | Phenols, Dihydrodiols, Hydroxymethylated PAHs | Detoxification or, in some cases, activation. | researchgate.netnih.gov |

| Glutathione Conjugation | Glutathione-S-transferases (GSTs) | Epoxides, Diol-epoxides | Detoxification of reactive electrophiles. | nih.govoup.com |

Identification and Characterization of BENZ(a)ANTHRACENE, 8-BUTYL- Metabolites

The identification of metabolites is essential for understanding the specific biotransformation pathways of a compound. This typically involves sophisticated analytical techniques to separate and elucidate the structures of metabolites produced in various biological systems.

A variety of analytical methods are employed to separate, identify, and quantify PAH metabolites from complex biological matrices like bile, urine, or microsomal incubations. nih.govnih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with fluorescence or UV detectors, for separating PAH metabolites. nih.govnih.govcdc.gov Reversed-phase HPLC is particularly effective for separating isomers of dihydrodiols, phenols, and their conjugates. researchgate.netnih.gov Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is also widely used, often requiring derivatization of the hydroxylated metabolites to make them volatile. nih.govnih.gov

Spectroscopic Methods: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is crucial for structural elucidation and confirmation of metabolite identity. nih.govgcms.cz Techniques like electrospray ionization (ESI) allow for the analysis of intact conjugates. researchgate.net UV-visible absorption and fluorescence spectroscopy are also vital, as the spectra of metabolites can provide clues about the location of metabolism on the aromatic system. researchgate.netnih.gov For example, the fluorescence spectra of DNA adducts helped determine that metabolic activation of benz(a)anthracene occurs in the 8,9,10,11-ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, although it requires larger quantities of isolated metabolites. nih.gov

| Technique | Abbreviation | Primary Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation of metabolites and conjugates. | nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile (or derivatized) metabolites. | nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Sensitive detection and structural elucidation of metabolites. | nih.govsciex.com |

| UV-Visible Spectroscopy | UV-Vis | Identification based on characteristic absorption spectra. | researchgate.net |

| Fluorescence Spectroscopy | - | Highly sensitive detection and characterization of fluorescent metabolites. | nih.gov |

The metabolic profile of a PAH can vary significantly depending on the biological system used for the study.

In Vitro Models:

Liver Microsomes: Rat and human liver microsomes are frequently used to study Phase I metabolism. d-nb.inforesearchgate.netnih.gov They contain a high concentration of CYP enzymes and epoxide hydrolase. nih.gov Studies with liver microsomes from 3-methylcholanthrene-induced rats have been instrumental in identifying the dihydrodiol and hydroxymethyl metabolites of 7,12-dimethylbenz[a]anthracene. nih.gov For alkylated PAHs, liver microsomes have shown a preference for side-chain oxidation over aromatic ring oxidation. d-nb.inforesearchgate.net

Cell Lines: Human hepatoma (HepG2) cells are a common model for studying the metabolism of PAHs in a cellular context, as they retain many of the relevant metabolic enzymes. nih.govnih.gov Studies with HepG2 cells have identified tetraols and catechol conjugates as major metabolites of 5-methylchrysene, indicating the operation of both the diol-epoxide and ortho-quinone pathways. nih.gov

In Vivo Models:

Rodents: Studies in rats and mice provide a complete picture of metabolism, including absorption, distribution, Phase I and II metabolism, and excretion. nih.govscispace.com Early studies in rats, rabbits, and mice showed that a mercapturic acid (a glutathione-derived conjugate) was a major urinary metabolite of benz(a)anthracene. scispace.com In vivo studies in mouse skin and hamster embryo cells were critical in showing that the principal DNA adducts from benz(a)anthracene resulted from a diol-epoxide in the 8,9,10,11-ring. nih.gov

For 8-butyl-benz(a)anthracene, one would predict a metabolic profile in these systems that includes a variety of hydroxylated metabolites on both the butyl side-chain and the aromatic rings, as well as subsequent dihydrodiols and Phase II conjugates (glucuronides, sulfates, and glutathione derivatives).

Influence of Butyl Substitution at C-8 on Metabolic Regioselectivity and Kinetics

The introduction of an alkyl substituent, such as a butyl group, onto the aromatic ring system of benz(a)anthracene can significantly alter its interaction with metabolic enzymes, thereby influencing the rate and regioselectivity of its biotransformation. These changes are primarily attributable to the steric and electronic properties of the alkyl group.

The presence of a butyl group at the 8-position of the benz(a)anthracene molecule introduces considerable steric bulk in the pseudo-bay region. This steric hindrance can be expected to influence the orientation of the substrate within the active site of metabolizing enzymes, such as cytochrome P450 (CYP) monooxygenases. The sheer size of the butyl group, which is significantly larger than a methyl group, can sterically hinder the approach of the enzyme to the adjacent 8,9- and 10,11-double bonds. This hindrance may decrease the rate of enzymatic attack at these positions. Studies on other alkylated polycyclic aromatic hydrocarbons (PAHs) have demonstrated that the position and size of the alkyl group can have profound effects on metabolic pathways. oup.comnih.gov For instance, the introduction of a methyl group can alter the planarity of the PAH molecule, which in turn affects its binding to receptors like the aryl hydrocarbon receptor (AhR) and its fit within enzyme active sites. nih.gov It is plausible that the larger butyl group would induce even greater conformational changes, potentially distorting the aromatic system and affecting the electronic distribution across the molecule.

Electronically, alkyl groups are generally considered to be weakly electron-donating. This property can influence the susceptibility of different regions of the PAH to oxidative metabolism. The electron-donating nature of the 8-butyl group could potentially increase the electron density in the vicinity of the 8, 9, 10, and 11 positions, which might otherwise be a favorable site for oxidation. However, this electronic effect is likely to be overshadowed by the more dominant steric hindrance. The ultimate effect on enzyme-substrate interactions will be a complex interplay between these steric and electronic factors, likely resulting in a shift of metabolic attack to less hindered regions of the molecule. For example, metabolic activity might be redirected towards the 1,2- and 3,4-positions or the K-region (5,6-bond).

Direct metabolic data for 8-butyl-benz(a)anthracene is not extensively available in the scientific literature. However, a comparative analysis with unsubstituted benz(a)anthracene and its more widely studied methylated counterparts can provide valuable insights into the likely metabolic fate of the 8-butyl derivative.

Unsubstituted benz(a)anthracene is metabolized in various non-human biological systems, including rat liver microsomes, mouse skin, and hamster embryo cells, to form several dihydrodiols. nih.gov The primary sites of initial oxidation are the 3,4-, 5,6-, 8,9-, and 10,11-positions, leading to the formation of the corresponding dihydrodiols. nih.govnih.gov The relative proportions of these metabolites can vary depending on the biological system. nih.gov For instance, in rat liver microsomes, the 8,9-dihydrodiol is a major metabolite, whereas in mouse skin and hamster embryo cells, the formation of the 3,4-dihydrodiol is more significant. nih.gov This latter metabolite is a precursor to the highly carcinogenic bay-region diol epoxide. nih.gov

The introduction of methyl groups, as seen in 7,12-dimethylbenz(a)anthracene (DMBA), significantly alters the metabolic profile. nih.gov Hydroxylation of the methyl groups represents a major metabolic pathway, in addition to ring oxidation. oup.com This provides a competing detoxification pathway. Furthermore, the presence of methyl groups can influence the regioselectivity of ring oxidation. For example, studies with 7,12-dimethylbenz[a]anthracene have shown that metabolism occurs at both the methyl groups and the aromatic ring. nih.govoup.com

Given these findings, it is reasonable to hypothesize that the metabolism of 8-butyl-benz(a)anthracene would also involve both side-chain oxidation (hydroxylation of the butyl group) and ring oxidation. The steric bulk of the 8-butyl group would likely decrease the formation of the 8,9-dihydrodiol. This could potentially lead to an increase in metabolism at other sites, such as the 3,4- or 5,6-positions, or favor oxidation of the butyl chain itself. The table below presents a comparative overview of metabolites identified for unsubstituted benz(a)anthracene and the types of metabolic transformations observed for alkyl-substituted derivatives.

Interactive Data Table: Comparative Metabolites of Benz(a)anthracene and Alkyl-Substituted Derivatives

| Compound | Major Metabolic Pathways | Key Metabolites Identified | Biological System |

| Benz(a)anthracene | Ring Dihydroxylation | Benz(a)anthracene-3,4-dihydrodiol, Benz(a)anthracene-8,9-dihydrodiol, Benz(a)anthracene-5,6-dihydrodiol, Benz(a)anthracene-10,11-dihydrodiol | Rat liver microsomes, Mouse skin, Hamster embryo cells nih.govnih.gov |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Ring Dihydroxylation, Methyl Group Hydroxylation | 7-Hydroxymethyl-12-methylbenz(a)anthracene, 7,12-Dihydroxymethylbenz(a)anthracene, Diol epoxides | Syrian hamster embryo cells, Liver microsomal preparations nih.govoup.com |

| Hypothesized for 8-Butyl-benz(a)anthracene | Ring Dihydroxylation (potentially altered regioselectivity), Butyl Group Oxidation | Likely formation of various hydroxylated butyl-benz(a)anthracene isomers and ring dihydrodiols at less hindered positions. | (Inferred) |

The tumorigenic activity of some alkyl-substituted benz(a)anthracenes has been linked to the steric strain they introduce in the bay-region, which can enhance the formation of carcinogenic metabolites. nih.gov However, excessive steric hindrance can also decrease tumorigenicity by impeding the necessary metabolic activation steps. nih.gov The precise impact of an 8-butyl group on the balance between metabolic activation and detoxification remains an area for further investigation.

Molecular Mechanisms of Interaction with Biomacromolecules and Cellular Pathways

DNA Adduct Formation by BENZ(a)ANTHRACENE (B33201), 8-BUTYL- and its Metabolites

The genotoxicity of many PAHs is initiated by their metabolic conversion to electrophilic metabolites that covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. For alkyl-substituted benz(a)anthracenes, this activation is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

Identification of DNA Adduct Structures

The principal pathway for the metabolic activation of benz(a)anthracene and its alkylated derivatives to DNA-binding species is the "bay-region diol epoxide" pathway. cdc.govresearchgate.net This multi-step process is understood to be the primary mechanism for many carcinogenic PAHs.

Bay-Region Diol Epoxide Adducts: This pathway involves a series of enzymatic reactions. Initially, CYP enzymes (primarily CYP1A1 and CYP1B1) introduce an epoxide across a double bond away from the bay region (the sterically hindered area between the benzene (B151609) and anthracene (B1667546) moieties). nih.gov Epoxide hydrolase then converts this epoxide to a trans-dihydrodiol. A second epoxidation by CYP enzymes on the adjacent double bond within the bay region forms a highly reactive diol epoxide. researchgate.net This electrophilic bay-region diol epoxide can then attack nucleophilic sites in DNA. For benz(a)anthracene derivatives, this results in the formation of 1,2,3,4-tetrahydro-3,4-dihydroxy-1,2-oxide-deoxyribonucleoside adducts. nih.gov The presence and position of an alkyl group, such as the 8-butyl group, can influence the rate and regioselectivity of these metabolic steps, potentially affecting the ultimate carcinogenicity. nih.govnih.gov

Radical Cation Adducts: An alternative, though generally less prominent, activation pathway involves the one-electron oxidation of the PAH by peroxidases or CYP enzymes to form a radical cation. This reactive species can interact with DNA in two ways: it can form unstable adducts, particularly at the N7 and C8 positions of guanine (B1146940), which can lead to depurination and the creation of apurinic (AP) sites, or it can be oxidized further to form stable adducts.

Nucleophilic Sites of DNA Adduction

The highly reactive bay-region diol epoxides are strong electrophiles that preferentially attack electron-rich, nucleophilic sites on DNA bases.

Guanosine Adducts: The primary target for diol epoxide adduction is the exocyclic N2 amino group of guanine (dG). nih.gov This reaction forms a stable, bulky lesion on the DNA.

Adenosine Adducts: To a lesser extent, adduction can also occur at the exocyclic N6 amino group of adenine (B156593) (dA). nih.gov

Other Sites: While less common for stable adducts, the N7 position of guanine can also be a target, particularly for radical cations. Adducts at this site can destabilize the glycosidic bond, leading to the loss of the entire purine (B94841) base and creating an AP site, which is also a form of DNA damage.

Studies on 7-methylbenz[a]anthracene (B135024) have confirmed the presence of both deoxyguanosine and deoxyadenosine (B7792050) adducts derived from bay-region diol-epoxides in mouse epidermis. nih.gov It is mechanistically consistent to expect that 8-butyl-benz(a)anthracene would form analogous adducts at these nucleophilic sites following its metabolic activation.

Quantitative Analysis of DNA Adduct Levels in Experimental Systems

Quantifying the level of DNA adducts in target tissues is a key method for assessing the genotoxic potential of a chemical. While specific data for 8-butyl-benz(a)anthracene are not available, studies on the parent compound and its methylated derivatives provide a benchmark for the levels of adduct formation observed in experimental models. These levels are typically measured in units of pmol of adduct per mg of DNA or as the number of adducts per 10^8 nucleotides.

In female Sprague-Dawley rats administered 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogenic analogue, DNA binding levels reached approximately 12 µmol per mole of deoxyribonucleotide in the liver and 5 µmol per mole in the mammary gland. nih.gov In vitro studies using fish cell lines exposed to DMBA showed DNA adduct levels ranging from 4.7 to 8.6 pmol/mg DNA. nih.gov For 7-methylbenz[a]anthracene, a topical application to SENCAR mouse epidermis resulted in a total DNA binding level of 0.37 pmol/mg DNA. nih.gov These values highlight that adduct levels can vary significantly depending on the specific compound, the biological system, the tissue examined, and the dose administered.

| Compound | Experimental System | Tissue/Cell Type | Adduct Level | Source |

|---|---|---|---|---|

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Female Sprague-Dawley Rat (In Vivo) | Liver | ~12 µmol/mol dN (~37 pmol/mg DNA) | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Female Sprague-Dawley Rat (In Vivo) | Mammary Gland | ~5 µmol/mol dN (~15 pmol/mg DNA) | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Syrian Hamster (In Vivo) | Cheek Pouch Epithelium | 76 pmol/mg DNA | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Fish Cell Lines (In Vitro) | BB, RTG-2, BF-2 | 4.7 - 8.6 pmol/mg DNA | nih.gov |

| 7-Methylbenz[a]anthracene (7-MBA) | SENCAR Mouse (In Vivo) | Epidermis | 0.37 pmol/mg DNA | nih.gov |

| Benzo[a]pyrene (B[a]P) | Fish Cell Lines (In Vitro) | BB, RTG-2, BF-2 | 5 - 44 pmol/mg DNA | nih.govscispace.com |

Modulation of Gene Expression and Enzyme Induction Pathways

Alkyl-substituted benz(a)anthracenes can profoundly alter cellular function by modulating gene expression. This is primarily achieved through the activation of specific ligand-activated transcription factors, which in turn regulate the expression of a wide array of genes, including those responsible for the compound's own metabolism.

Activation of Aryl Hydrocarbon Receptor (AhR) by Alkyl-Substituted Benz(a)anthracenes

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that serves as a sensor for a variety of aromatic chemicals, including PAHs. oup.com The general mechanism of AhR activation is as follows:

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. A lipophilic compound like 8-butyl-benz(a)anthracene enters the cell and binds to the AhR.

Nuclear Translocation: Ligand binding causes a conformational change in the AhR, leading to its dissociation from the chaperone complex and translocation into the nucleus.

Dimerization and DNA Binding: In the nucleus, the activated AhR dimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT heterodimer is a functional transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

Gene Transcription: Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, collectively known as the AhR gene battery.

The ability of a PAH to activate the AhR is highly dependent on its structure. Studies have shown that alkylation of the benz(a)anthracene molecule can significantly affect its potency as an AhR agonist, and this effect is dependent on the position of the alkyl group. oup.comnih.govoup.comnih.gov For instance, research on different methyl-substituted benz(a)anthracenes demonstrated that alkylation can either increase or decrease potency for AhR2 transactivation in fish species, and these effects were not always consistent across species. oup.comresearchgate.net This highlights that the 8-butyl substitution likely confers a specific AhR activation profile that influences the subsequent induction of metabolic enzymes.

Transcriptional Regulation of Cytochrome P450 Enzymes

The most well-characterized downstream effect of AhR activation by PAHs is the potent induction of specific cytochrome P450 enzymes. These enzymes are critical for the metabolic activation (toxification) and detoxification of xenobiotics.

CYP1A1 and CYP1B1: These are the primary targets of the AhR signaling pathway. nih.gov The genes for CYP1A1 and CYP1B1 contain highly responsive DREs in their promoter regions, and their transcription is strongly upregulated following AhR activation by PAHs. nih.gov These enzymes are directly responsible for the metabolic conversion of benz(a)anthracene derivatives into their reactive dihydrodiol and diol epoxide forms. nih.gov

CYP1A2: This enzyme is also regulated by the AhR and is inducible by PAHs, though often to a lesser extent than CYP1A1 in extrahepatic tissues. usp.br It plays a significant role in the metabolism of various xenobiotics in the liver.

CYP2B6 and CYP3A4: The regulation of these important drug-metabolizing enzymes is primarily controlled by other nuclear receptors, namely the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), respectively. However, evidence suggests that some PAHs can also activate these pathways, leading to the induction of CYP2B6 and CYP3A4. mdpi.comresearchgate.netresearchgate.net This indicates a potential for cross-talk between the AhR pathway and the CAR/PXR pathways in regulating the full metabolic response to PAH exposure. For example, some PAHs have been shown to induce CYP2B6 via CAR activation and CYP3A4 via PXR activation in human liver cells. mdpi.comresearchgate.net

| Enzyme | Primary Regulator | Role in Benz(a)anthracene Metabolism |

|---|---|---|

| CYP1A1 | Aryl Hydrocarbon Receptor (AhR) | Key enzyme in the formation of epoxides and diol epoxides (metabolic activation). nih.gov |

| CYP1B1 | Aryl Hydrocarbon Receptor (AhR) | Plays a crucial role in the metabolic activation of PAHs to carcinogenic diol-epoxides. nih.gov |

| CYP1A2 | Aryl Hydrocarbon Receptor (AhR) | Contributes to the overall metabolism and detoxification of PAHs. usp.br |

| CYP2B6 | Constitutive Androstane Receptor (CAR) | Can be induced by some PAHs; contributes to PAH metabolism to phenols and dihydrodiols. mdpi.com |

| CYP3A4 | Pregnane X Receptor (PXR) | Can be induced by some PAHs and their metabolites; contributes to overall xenobiotic clearance. researchgate.netmdpi.com |

Cross-Talk with Other Nuclear Receptors and Signaling Pathways

The interaction of polycyclic aromatic hydrocarbons (PAHs) like 8-butylbenz(a)anthracene with cellular signaling pathways is primarily initiated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.comscielo.org.mx Upon binding a ligand such as a PAH, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), initiating the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1. These enzymes are responsible for metabolizing the PAHs into more reactive intermediates. researchgate.net

While AhR activation is the principal pathway, significant crosstalk exists between AhR and other nuclear receptors, which can modulate the cellular response to xenobiotics. mdpi.com Key nuclear receptors involved in this crosstalk include the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which also regulate the expression of drug-metabolizing enzymes and transporters. nih.govnih.govepa.gov This interplay can occur through several mechanisms:

Competition for Co-regulators: Activated nuclear receptors recruit a limited pool of co-activator and co-repressor proteins to modulate gene expression. The activation of AhR can lead to the sequestration of these co-regulators, thereby influencing the transcriptional activity of PXR and CAR.

Direct Protein-Protein Interactions: Recent evidence suggests that nuclear receptors can form direct physical associations beyond their typical heterodimerization with the Retinoid X Receptor (RXR). For instance, PXR and CAR have been shown to physically interact, leading to their mutual inhibition. nih.gov While not directly demonstrated for 8-butylbenz(a)anthracene, it is plausible that its activation of the AhR pathway could influence the formation or stability of such atypical receptor complexes.

Overlapping Target Genes: AhR, PXR, and CAR regulate an overlapping set of genes involved in xenobiotic metabolism. This redundancy provides a robust system for cellular defense but also creates a complex regulatory network where the activation of one receptor can influence the expression of genes typically controlled by another. researchgate.net

The position of alkyl substitution on the benz(a)anthracene skeleton is known to affect AhR activation in a position-dependent manner. nih.govnih.gov The presence of a butyl group at the C-8 position likely influences the binding affinity and orientation of the molecule within the AhR ligand-binding pocket, thereby determining the magnitude of downstream signaling and subsequent metabolic activation.

Mechanisms of Genotoxicity and Mutagenicity in Experimental Systems

The carcinogenicity of PAHs is intrinsically linked to their ability to form covalent adducts with DNA, which, if not repaired, can lead to mutations during DNA replication.

DNA Replication Bypass and Translesion Synthesis Polymerases

Metabolic activation of benz(a)anthracene by cytochrome P450 enzymes leads to the formation of highly reactive bay-region diol epoxides. epa.gov These electrophilic metabolites can attack nucleophilic sites on DNA bases, primarily guanine and adenine, forming bulky covalent adducts. These adducts distort the DNA helix and pose a significant block to the processive, high-fidelity DNA polymerases involved in normal replication.

To overcome this replication arrest, cells employ a specialized mechanism known as translesion synthesis (TLS). TLS is mediated by a class of low-fidelity DNA polymerases that have a more open active site, allowing them to accommodate a distorted DNA template containing a bulky adduct. daneshyari.com Key human TLS polymerases include:

Polymerase η (eta): Often involved in the bypass of various DNA lesions. While it can bypass some adducts in an error-free manner, its bypass of PAH-dG adducts is often error-prone. stonybrookmedicine.edu

Polymerase ι (iota) and κ (kappa): These polymerases also participate in bypassing DNA damage, with varying efficiency and fidelity depending on the specific adduct and sequence context. ewha.ac.kr

REV1 and Polymerase ζ (zeta): This two-polymerase complex is a major contributor to mutagenic bypass of DNA adducts. REV1 typically acts as an inserter, placing a cytosine opposite the damaged base, after which Polymerase ζ takes over to extend the DNA strand. stonybrookmedicine.edu

The size and stereochemistry of the DNA adduct, influenced by the structure of the parent PAH like 8-butylbenz(a)anthracene, can affect which TLS polymerase is recruited and the fidelity of the bypass. ewha.ac.kr The bulky 8-butyl group would likely contribute to a significant distortion of the DNA helix upon adduct formation, necessitating the involvement of these specialized polymerases for the cell to survive, albeit at the cost of introducing mutations.

Mutational Spectra Analysis in Bacterial and Mammalian Cell Lines

The types and locations of mutations induced by a chemical carcinogen create a "mutational spectrum" or signature. For PAHs, this signature is largely characterized by base substitutions, particularly G•C→T•A transversions. nih.gov This specific mutation arises from the propensity of TLS polymerases to incorrectly insert an adenine opposite a guanine that has been modified with a bulky adduct.

Studies on the mutagenicity of the ultimate carcinogenic metabolites of the parent compound, benz(a)anthracene 3,4-diol-1,2-epoxides, have been conducted in various experimental systems.

Interactive Data Table: Mutagenicity of Benz(a)anthracene Diol-Epoxide Stereoisomers

| Compound | Test System | Results | Reference |

| (+)-diol-epoxide 2 [(1R,2S,3S,4R)-isomer] | Chinese Hamster V79 cells | Most mutagenic isomer; 3 to 20 times more active than other isomers. | nih.gov |

| (+)-diol-epoxide 2 [(1R,2S,3S,4R)-isomer] | Salmonella typhimurium TA100 | Most active diol-epoxide in this strain. | nih.gov |

| (-)-diol-epoxide 2 [(1S,2R,3R,4S)-isomer] | Salmonella typhimurium TA98 | Most active isomer in this strain, though differences were less pronounced. | nih.gov |

| BA 3,4-dihydrodiol (metabolic precursor) | Chinese Hamster V79 cells | ~10 times more mutagenic than the parent benz(a)anthracene. | nih.gov |

These studies highlight that the stereochemistry of the diol-epoxide metabolite dramatically influences its mutagenic potency. The (1R,2S,3S,4R) isomer, which is a major metabolic product, is exceptionally mutagenic in mammalian cells. nih.gov It is anticipated that 8-butylbenz(a)anthracene would produce a similar pattern of G•C→T•A transversions, with the specific frequency and hotspot locations being modulated by the electronic and steric properties conferred by the 8-butyl group.

Structure-Activity Relationships (SAR) Related to Alkyl Substitution at C-8

The position and nature of alkyl substituents on the benz(a)anthracene ring system are critical determinants of carcinogenic activity.

Steric and Electronic Factors Governing Reactivity of 8-Butylbenz(a)anthracene Metabolites

The carcinogenicity of benz(a)anthracene is explained by the "bay-region" theory, which posits that diol epoxides formed on the angular benzo-ring (the 1,2,3,4-positions) are the ultimate carcinogenic metabolites. researchgate.net The reactivity of these bay-region diol epoxides is governed by both electronic and steric factors, which are influenced by substituents on the aromatic ring system.

Electronic Factors: The butyl group at the C-8 position is an electron-donating group. This donation of electron density into the π-system of the aromatic rings can facilitate the initial enzymatic oxidation and influence the stability of the carbocation intermediate formed upon the opening of the epoxide ring in the bay region. A more stable carbocation is more reactive towards DNA.

Steric Factors: The bulky butyl group at the C-8 position can sterically hinder metabolic detoxification pathways at adjacent sites, such as the 5,6- (K-region) and 8,9-double bonds. nih.gov By blocking these alternative metabolic routes, a greater proportion of the parent compound may be shunted towards the activation pathway that produces the bay-region diol epoxides. Furthermore, substitution in this region can introduce steric strain that distorts the planarity of the molecule, which has been shown to enhance tumorigenic activity. nih.gov This distortion can affect both the rate of metabolic activation and the conformation of the subsequent DNA adducts. nih.gov

Positional Isomer Effects on Biological Activity (e.g., comparing 8-butyl vs. other butyl isomers or methyl isomers)

The biological activity of substituted benz(a)anthracenes varies significantly depending on the location of the alkyl group. Substitution at certain positions enhances carcinogenicity, while at others it has little effect or can be deactivating.

Studies comparing different methyl-substituted isomers of benz(a)anthracene provide a framework for understanding these positional effects. For instance, methyl substitution at the 6- and 8-positions has been shown to enhance the tumor-initiating activity of benz(a)anthracene by 4- to 8-fold compared to the parent compound. nih.gov In contrast, other isomers may be less active. The enhanced activity of the 8-methyl derivative is attributed to the steric hindrance of detoxification pathways, as discussed above.

While direct comparative data for 8-butylbenz(a)anthracene versus other butyl isomers is limited, it is reasonable to infer that the larger size of the butyl group compared to a methyl group at the C-8 position would amplify these steric effects. The increased bulk would provide a more substantial shield against enzymatic attack at neighboring sites, potentially leading to even greater formation of the ultimate carcinogenic bay-region metabolites and, consequently, higher biological activity.

Interactive Data Table: Comparative Tumorigenicity of Substituted Benz(a)anthracenes

| Compound | Relative Tumorigenic Activity | Rationale for Activity | Reference |

| Benz(a)anthracene (BA) | Weak | Parent compound, serves as baseline. | nih.gov |

| 6,8-Dimethylbenz(a)anthracene | High (4- to 8-fold > BA) | Steric hindrance of detoxification at 5,6- and 8,9-positions. | nih.gov |

| 12-Methylbenz(a)anthracene | High | Methyl group is in the bay-region, enhancing reactivity. | nih.gov |

| BA 3,4-dihydrodiol | High (~5-fold > BA) | Proximate carcinogen, precursor to the bay-region diol-epoxide. | nih.gov |

This structure-activity relationship underscores the critical role that the precise location and size of an alkyl substituent play in modulating the carcinogenic potential of the benz(a)anthracene molecule.

Environmental Occurrence, Fate, and Bioremediation Research

Environmental Distribution and Sources of Alkylated Benz(a)anthracenes

Alkylated PAHs (APAHs) are a significant class of environmental contaminants, often found in higher concentrations than their parent compounds. acs.org Their distribution in the environment is widespread, stemming from both natural and anthropogenic sources.

Polycyclic aromatic hydrocarbons and their alkylated derivatives are not commercially produced in large quantities; instead, they are primarily formed as byproducts of the incomplete combustion of organic materials. This process, known as pyrolysis and pyrosynthesis, occurs with carbonaceous materials such as coal, oil, gas, wood, and garbage. nih.gov

The formation of the basic PAH structure, like benz(a)anthracene (B33201), involves complex chemical reactions at high temperatures. Alkylation, the addition of an alkyl group (like a butyl group) to the parent PAH molecule, can also occur during these combustion processes. The specific conditions of combustion, including temperature, oxygen availability, and the type of fuel, influence the mixture of PAHs and APAHs produced. Anthropogenic activities are the main contributors to PAH emissions in the environment. nih.gov Major sources include:

Industrial processes (e.g., coal coking, asphalt production, aluminum smelting) nih.gov

Vehicle emissions copernicus.org

Burning of fossil fuels for power generation and heating copernicus.org

Wood burning in stoves and forest fires nih.gov

Incineration of waste

While the general mechanisms of PAH formation are understood, the specific pathways leading to the formation of 8-butyl-benz(a)anthracene during combustion are not well-detailed in current literature. However, it is understood to be part of the complex mixture of APAHs generated from these sources.

Due to their formation processes, alkylated benz(a)anthracenes are ubiquitously found in various environmental compartments. APAHs are frequently the most abundant constituents of Polycyclic Aromatic Compound (PAC) mixtures at contaminated sites. rivm.nl

Soil and Sediment: Soils and sediments act as major sinks for PAHs due to their low water solubility and tendency to adsorb to organic matter. nih.gov Contamination levels can vary significantly depending on proximity to emission sources. For example, soils in coal-mining and industrial areas show significantly higher concentrations of APAHs compared to residential or agricultural areas. acs.org In one study of a coalfield, APAHs accounted for a substantial 71–83% of the total PACs in topsoil. acs.org Sediments in urban and industrial harbors also show high concentrations of PAHs and their alkylated derivatives. researchgate.net

Water: The concentration of alkylated benz(a)anthracenes in water is generally low due to their hydrophobic nature. However, they can be present in dissolved form or adsorbed to suspended particles. Urban runoff and industrial effluents are significant sources of PAHs to aquatic environments. oup.com A study at a former creosote site found that alkylated PAHs, particularly those with two and three rings, made up 78% to 96% of the total measured PAC concentrations in water samples. rivm.nl

Air Particulates: In the atmosphere, PAHs with four or more rings, such as benz(a)anthracene and its alkylated derivatives, are predominantly found adsorbed to particulate matter. copernicus.org This allows for their long-range transport. Atmospheric concentrations are typically higher in urban and industrial areas. For instance, a study in Toronto, Canada, found that both unsubstituted and alkylated PAHs were more abundant in the urban core compared to a semi-urban area. copernicus.org Another study measuring PAHs in the global marine atmosphere found the highest concentrations in the Western Pacific, influenced by coal and engine combustion. copernicus.org

| Matrix | Location | Concentration Range | Reference |

|---|---|---|---|

| Freshwater (Long-Term Guideline) | Canada | 0.018 µg/L | ccme.ca |

| Freshwater Sediment (ISQG) | Canada | 31.7 µg/kg dry weight | ccme.ca |

| Freshwater Sediment (PEL) | Canada | 385 µg/kg dry weight | ccme.ca |

| Marine Sediment (ISQG) | Canada | 74.8 µg/kg dry weight | ccme.ca |

| Marine Sediment (PEL) | Canada | 693 µg/kg dry weight | ccme.ca |

| Urban Air | United States (1965 Avg) | ~4 ng/m³ | nih.gov |

| Marine Aerosols | Western Pacific | 447 ± 228 pg/m³ (Total PAHs) | copernicus.org |

| Marine Aerosols | Antarctic Ocean | 111 ± 91 pg/m³ (Total PAHs) | copernicus.org |

ISQG: Interim Sediment Quality Guideline; PEL: Probable Effect Level.

Environmental Fate and Transport Mechanisms

The fate and transport of alkylated benz(a)anthracenes in the environment are governed by their physicochemical properties, particularly their low water solubility and high hydrophobicity.

Due to their hydrophobic nature, alkylated benz(a)anthracenes have a strong tendency to adsorb to organic matter in soil and sediment. nih.gov This process significantly reduces their mobility and bioavailability in the environment. The strength of adsorption is related to the organic carbon content of the soil or sediment; higher organic content leads to stronger binding. researchgate.net Clay minerals have also been shown to be effective adsorbents for PAHs from aqueous solutions. mdpi.com This strong adsorption means that sediments and soils are the primary reservoirs for these compounds in the environment. nih.gov

While larger PAHs like benz(a)anthracene have low volatility, volatilization can still be a significant transport pathway, especially for smaller alkylated PAHs and from sources with high concentrations, such as contaminated water bodies or paved surfaces. acs.orgnih.gov For example, a study on coal-tar-sealed pavement found that the flux of PAHs to the atmosphere was 60 times greater than from unsealed pavement. nih.gov Once in the atmosphere, these compounds can adsorb to particulate matter and undergo long-range transport, leading to their deposition in remote areas far from their original source. oup.com Studies have shown that volatilization from surface waters can be a primary source of some PAHs to the atmosphere, with the direction of flux (from water to air or vice versa) depending on factors like water concentration and temperature. acs.org

Bioaccumulation is the process by which organisms can accumulate chemicals to concentrations higher than those in the surrounding environment. For hydrophobic compounds like alkylated benz(a)anthracenes, there is a potential for bioaccumulation in the fatty tissues of organisms. nih.gov

The bioconcentration factor (BCF), which measures the uptake of a chemical from water, is a key indicator of bioaccumulation potential. Studies on the parent compound, benz(a)anthracene, have shown varied bioaccumulation in different aquatic organisms. For instance, while fish may not significantly accumulate benz(a)anthracene, likely due to metabolic processes, some crustaceans have shown very high BCF values (greater than 10,000). rivm.nl

| Organism Type | Organism Name | Observation | Reference |

|---|---|---|---|

| Fish | Pimephales promelas (Fathead minnow) | Hardly accumulates | rivm.nl |

| Crustaceans | - | Very high BCF values (>10,000) | rivm.nl |

BCF: Bioconcentration Factor.

Microbial and Fungal Bioremediation of BENZ(a)ANTHRACENE

Microbial and fungal degradation is a primary mechanism for the removal of benz(a)anthracene from contaminated environments. regenesis.com A variety of microorganisms have demonstrated the ability to transform this high-molecular-weight PAH into less complex and often less toxic compounds.

Numerous bacterial and fungal strains have been identified for their capacity to degrade benz(a)anthracene. Among these, species from the genera Sphingobium and Aspergillus have been notably effective.

The bacterium Sphingobium sp. strain KK22 , isolated from a soil environment, has shown significant capabilities in biotransforming benz(a)anthracene. nih.govresearchgate.net In laboratory studies, this strain was responsible for an 80% to 90% reduction of benz(a)anthracene (at an initial concentration of 2.5 mg/L) over an 8-day period. nih.govresearchgate.net Other bacterial genera known to degrade benz(a)anthracene include Mycobacterium, Alcaligenes, Stenotrophomonas, and Pseudomonas. nih.govnih.gov More recently, a member of the genus Immundisolibacter was identified as a key degrader of benz(a)anthracene in contaminated soils. nih.gov

On the fungal side, Aspergillus terricola var. americanus has demonstrated high efficiency in the mycoremediation of high-molecular-weight PAHs. tandfonline.comtandfonline.comfigshare.com This fungal strain was able to achieve a 94.80% depletion of benz(a)anthracene from a liquid culture (initially at 60 mg/L) within 10 days. tandfonline.comtandfonline.comfigshare.com Other fungi, such as the ligninolytic fungus Irpex lacteus, have also been shown to effectively transform benz(a)anthracene. researchgate.net

| Microorganism | Type | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Sphingobium sp. strain KK22 | Bacterium | 80-90% | 2.5 mg/L over 8 days | nih.govresearchgate.net |

| Aspergillus terricola var. americanus | Fungus | 94.80% | 60 mg/L over 10 days | tandfonline.comtandfonline.comfigshare.com |

| Irpex lacteus | Fungus | >70% | Nutrient liquid medium over 14 days | researchgate.net |

| Mycobacterium sp. strain RJGII-135 | Bacterium | Capable of degrading BAA | Isolated from coal gasification site | nih.gov |

The biodegradation of benz(a)anthracene by microorganisms involves a series of enzymatic reactions, primarily initiated by oxygenases that introduce oxygen atoms into the aromatic rings. This initial step, known as hydroxylation, destabilizes the ring structure and facilitates subsequent cleavage, or ring fission.

In bacteria like Sphingobium sp. strain KK22 , the degradation pathway involves oxidation at both the linear and angular ends of the molecule. nih.gov Analysis of the biodegradation process revealed the formation of ten different products. nih.gov Key steps include hydroxylation followed by ring fission, leading to the formation of metabolites such as o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. nih.gov Specifically, 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid were unambiguously identified. nih.gov Further breakdown leads to single-aromatic-ring metabolites like salicylic acid. nih.gov

Fungi employ slightly different mechanisms. Ligninolytic fungi like Irpex lacteus transform benz(a)anthracene initially to benz(a)anthracene-7,12-dione. researchgate.net This intermediate is then further degraded through at least two pathways, one of which results in metabolites such as 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net In the case of Aspergillus terricola , the degradation involves the coexistence of two primary metabolic pathways: the cytochrome P450 monooxygenase system and the ligninolytic pathway, which includes enzymes like laccase. tandfonline.comtandfonline.com

| Metabolite | Producing Microorganism | Pathway Step | Reference |

|---|---|---|---|

| 1-Hydroxy-2-naphthoic acid | Sphingobium sp. strain KK22 | Ring Fission Product | nih.gov |

| 2-Hydroxy-3-naphthoic acid | Sphingobium sp. strain KK22 | Ring Fission Product | nih.gov |

| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid | Sphingobium sp. strain KK22 | Intermediate | nih.gov |

| Salicylic acid | Sphingobium sp. strain KK22 | Single-Ring Metabolite | nih.gov |

| Benz(a)anthracene-7,12-dione | Irpex lacteus | Initial Transformation Product | researchgate.net |

| 1,2-Naphthalenedicarboxylic acid | Irpex lacteus | Ring Fission Product | researchgate.net |

| Phthalic acid | Irpex lacteus | Downstream Metabolite | researchgate.net |

The efficiency of microbial degradation of benz(a)anthracene is highly dependent on various environmental factors that affect microbial growth and enzymatic activity.

pH : The acidity or alkalinity of the environment is a critical factor. For Aspergillus terricola, the optimal pH for the degradation of benz(a)anthracene was found to be 6.0, at which it achieved 96.04% degradation. tandfonline.com The degradation efficiency significantly decreases in more acidic (pH < 5) or alkaline (pH > 7.5) conditions. tandfonline.com Most heterotrophic bacteria and fungi that degrade PAHs perform optimally under neutral pH conditions. iastate.edu

Temperature : Temperature influences the metabolic rates of microorganisms and the physical properties of the pollutant. iastate.edumdpi.com Studies on PAH-degrading bacteria have often focused on moderate, mesophilic temperatures (e.g., 30°C) for optimal growth and degradation activity. nih.gov Higher temperatures can increase the solubility and diffusion rates of PAHs, but can also decrease the solubility of oxygen, which is crucial for aerobic degradation pathways. nih.gov

Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is vital for microbial growth and the bioremediation process. iastate.edutsu.edu In some cases, the addition of organic amendments or co-substrates, such as lignin-containing materials, can enhance the mineralization of benz(a)anthracene by stimulating microbial activity through co-metabolism. researchgate.net The presence of glucose was also found to support the biotransformation of benz(a)anthracene by Sphingobium sp. strain KK22. nih.gov

| Factor | Optimal Range/Condition | Effect | Reference |

|---|---|---|---|

| pH | ~6.0 - 7.0 | Affects enzyme activity and microbial growth. Efficiency drops in highly acidic or alkaline conditions. | tandfonline.comiastate.edu |

| Temperature | Mesophilic (e.g., 30°C) | Influences microbial metabolic rates and PAH solubility. Extremes can inhibit activity. | iastate.edunih.gov |

| Nutrients | Presence of N, P, and organic co-substrates | Essential for microbial growth. Co-metabolism can enhance degradation rates. | iastate.eduresearchgate.net |

Phytoremediation Potential in Environmental Systems

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for soils contaminated with PAHs like benz(a)anthracene. Plants can help remediate contaminants through various mechanisms, including uptake and translocation, transformation, and stimulation of microbial degradation in the root zone (rhizosphere).

Research has demonstrated that plants can take up benz(a)anthracene from the soil. In a study using tomato plants (Lycopersicon esculentum), seedlings were able to grow in a medium containing benz(a)anthracene and absorb the compound. geneticagraria.it The detection of benz(a)anthracene in the shoots indicated that the plant could translocate it from the roots, although the concentration in the shoots was much lower than in the root system. geneticagraria.it This suggests that while translocation may be limited, plants can play a role in extracting the compound from the soil.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of PAH analysis, providing the necessary separation of target analytes from a multitude of interfering compounds. The choice of technique is often dictated by the complexity of the sample and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of PAHs, particularly for those that are thermally labile or less volatile. cdc.gov For compounds like 8-butyl-benz(a)anthracene, reversed-phase HPLC using a chemically bonded nonpolar stationary phase, such as C18, is standard. cdc.gov This setup allows for the effective separation of PAH isomers that can be challenging to resolve by other methods. cdc.gov

The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. axcendcorp.com This gradient allows for the elution of a wide range of PAHs with varying polarities and molecular weights within a single analytical run.

Advanced detection methods are key to the sensitivity and selectivity of HPLC analysis:

Fluorescence Detection (FLD): The aromatic nature of 8-butyl-benz(a)anthracene makes it inherently fluorescent. FLD is an exceptionally sensitive and selective detection method for many PAHs. hplc.eu By using specific excitation and emission wavelengths, analysts can minimize matrix interference and achieve very low detection limits, often in the parts-per-trillion (ng/L) range. nih.govuludag.edu.tr The optimal wavelengths can be programmed to change during the chromatographic run to ensure the highest sensitivity for each eluting compound. tecnofrom.com

Diode Array Detection (DAD): A DAD, also known as a photodiode array (PDA) detector, acquires the full UV-Vis spectrum for each compound as it elutes. This capability is invaluable for peak identification, as the acquired spectrum of a suspected 8-butyl-benz(a)anthracene peak can be compared against a library of standard spectra for confirmation. uci.edu While generally less sensitive than FLD for PAHs, DAD provides crucial qualitative information. uci.edu

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elution of a wide range of PAHs. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal separation efficiency and run time. |

| Fluorescence Detector | Programmed, compound-specific excitation/emission wavelengths | High sensitivity and selective quantification. hplc.euuludag.edu.tr |

| Diode Array Detector | 220-400 nm | Peak purity assessment and spectral confirmation. uci.edu |

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile PAHs and offers superior resolution compared to liquid chromatography. mdpi.com For 8-butyl-benz(a)anthracene, a high-resolution capillary column, often with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is used to separate it from other alkylated isomers. mdpi.comshimadzu.com

Coupling GC with a Mass Spectrometer (MS) detector provides both high sensitivity and definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns of the analyte.

Mass Selective Detector (MSD): An MSD can be operated in two primary modes. In full-scan mode, it acquires a complete mass spectrum, which is useful for identifying unknown compounds by comparing the spectrum to a reference library. researchgate.net For trace quantification, Selected Ion Monitoring (SIM) mode is used, where the detector only monitors specific ions characteristic of 8-butyl-benz(a)anthracene. tdi-bi.com This dramatically increases sensitivity by reducing chemical noise. tdi-bi.com

Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer (QQQ) provides even greater selectivity and sensitivity. nih.gov This technique involves selecting a precursor ion specific to 8-butyl-benz(a)anthracene, fragmenting it in a collision cell, and then detecting a specific product ion. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly effective at eliminating matrix interferences, making it ideal for complex samples. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): While less common, GC can also be coupled to an FT-IR detector. This provides information about the functional groups present in a molecule, offering complementary structural data to MS.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) with a 5% phenyl phase | High-resolution separation of isomers. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for analyte transport. |

| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |

| Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Highly sensitive and selective quantification. tdi-bi.comnih.gov |

For exceptionally complex samples, such as crude oil or heavily contaminated sediments, one-dimensional GC may not provide sufficient resolving power to separate all the alkylated PAH isomers. mdpi.com Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capacity. researchgate.netnih.gov

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a mid-polar or polar column) are connected in series via a modulator. mdpi.com The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. researchgate.net This powerful technique allows for the separation of 8-butyl-benz(a)anthracene from a vast number of other hydrocarbons, including other C4-alkylated isomers of benz(a)anthracene (B33201), which would co-elute in a standard GC analysis. researchgate.netresearchgate.net

Mass Spectrometry for Structural Characterization and Trace Analysis

Mass spectrometry is not only a powerful detector for chromatography but also a standalone tool for structural elucidation and source apportionment, particularly when dealing with metabolites or trying to understand the origins of contamination.

When PAHs like 8-butyl-benz(a)anthracene are metabolized by organisms, they are converted into more polar compounds such as phenols, dihydrodiols, and epoxides. researchgate.netnih.govresearchgate.net Some of these reactive metabolites can covalently bind to macromolecules like DNA, forming DNA adducts, which is a critical step in chemical carcinogenesis. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), provide extremely accurate mass measurements (typically with errors < 5 ppm). researchgate.netmdpi.com This accuracy allows for the unambiguous determination of the elemental formula of a metabolite. For example, the addition of an oxygen atom (hydroxylation) to 8-butyl-benz(a)anthracene can be confirmed by the precise mass shift.

Tandem Mass Spectrometry (MS/MS): MS/MS is essential for determining the structure of metabolites and DNA adducts. rsc.org The parent molecule is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that helps to locate the site of metabolism on the benz(a)anthracene core or the butyl side chain. cdc.gov For DNA adducts, characteristic neutral losses, such as the deoxyribose sugar, are key indicators of their identity. nih.govcdc.gov

| Parent Compound | Metabolic Transformation | Potential Metabolite | Expected Mass Change (Da) |

|---|---|---|---|

| 8-butyl-benz(a)anthracene | Hydroxylation | Hydroxy-8-butyl-benz(a)anthracene | +15.9949 |

| 8-butyl-benz(a)anthracene | Dihydroxylation | Dihydrodiol-8-butyl-benz(a)anthracene | +33.9877 |

| 8-butyl-benz(a)anthracene | Epoxidation | Epoxy-8-butyl-benz(a)anthracene | +15.9949 |